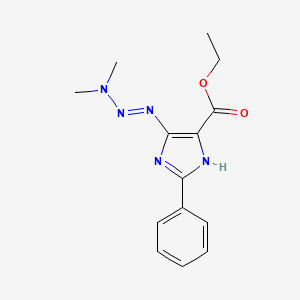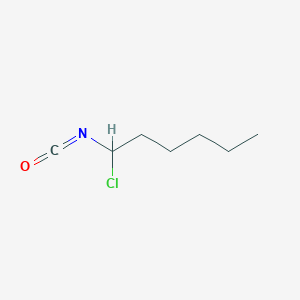
1-Chloro-1-isocyanatohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-1-isocyanatohexane is an organic compound with the molecular formula C7H12ClNO It contains a chloro group and an isocyanate group attached to a hexane chain
Vorbereitungsmethoden
1-Chloro-1-isocyanatohexane can be synthesized through several methods. One common synthetic route involves the reaction of hexylamine with phosgene, followed by chlorination. The reaction conditions typically require an inert atmosphere and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale chlorination processes using appropriate catalysts and reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
1-Chloro-1-isocyanatohexane undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or alcohols, leading to the formation of ureas or carbamates.
Addition Reactions: The isocyanate group can react with compounds containing active hydrogen atoms, such as amines or alcohols, to form ureas or carbamates.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines. Common reagents and conditions used in these reactions include bases, acids, and catalysts to facilitate the desired transformations
Wissenschaftliche Forschungsanwendungen
1-Chloro-1-isocyanatohexane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of various derivatives and polymers.
Biology: The compound can be used to modify biomolecules, such as proteins, through the formation of stable urea or carbamate linkages.
Industry: The compound is used in the production of coatings, adhesives, and sealants due to its reactivity and ability to form strong bonds
Wirkmechanismus
The mechanism of action of 1-Chloro-1-isocyanatohexane involves its reactivity with nucleophiles. The isocyanate group readily reacts with compounds containing active hydrogen atoms, such as amines or alcohols, to form stable urea or carbamate linkages. This reactivity is utilized in various applications, including the modification of biomolecules and the synthesis of polymers .
Vergleich Mit ähnlichen Verbindungen
1-Chloro-1-isocyanatohexane can be compared with other similar compounds, such as:
1-Chloro-1-isocyanatopentane: Similar structure but with a shorter carbon chain.
1-Chloro-1-isocyanatoheptane: Similar structure but with a longer carbon chain.
1-Bromo-1-isocyanatohexane: Similar structure but with a bromo group instead of a chloro group. The uniqueness of this compound lies in its specific reactivity and the balance between the chloro and isocyanate groups, which makes it suitable for a wide range of applications
Eigenschaften
CAS-Nummer |
50851-59-7 |
|---|---|
Molekularformel |
C7H12ClNO |
Molekulargewicht |
161.63 g/mol |
IUPAC-Name |
1-chloro-1-isocyanatohexane |
InChI |
InChI=1S/C7H12ClNO/c1-2-3-4-5-7(8)9-6-10/h7H,2-5H2,1H3 |
InChI-Schlüssel |
PLWXBBQNTXDVCG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(N=C=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl N-[2-[(5-nitro-1,3-thiazol-2-yl)amino]acetyl]carbamate](/img/structure/B14661760.png)
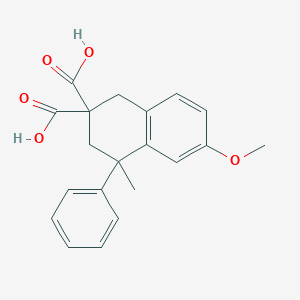
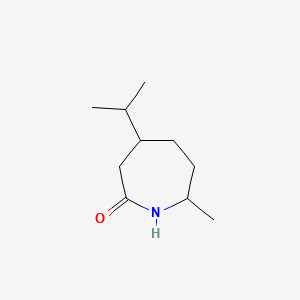

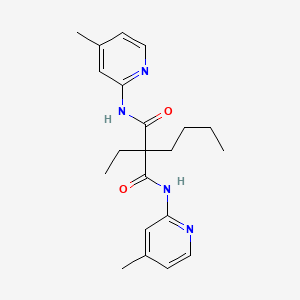
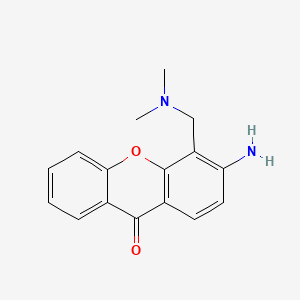
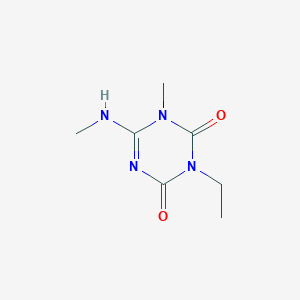
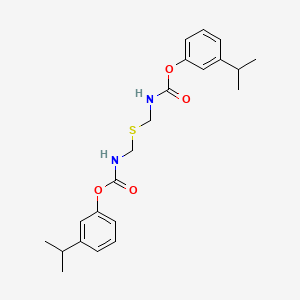
![1-(Chloro{[(4-methylphenyl)methyl]sulfanyl}methyl)-4-methylbenzene](/img/structure/B14661806.png)
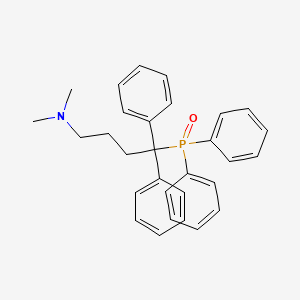
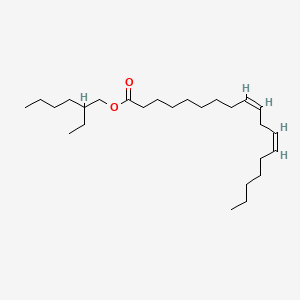
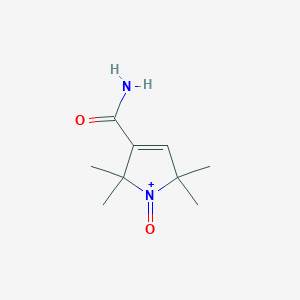
phosphane](/img/structure/B14661839.png)
